![molecular formula C8H9N3 B151088 Imidazo[1,2-a]pyridin-6-ylmethanamine CAS No. 132213-03-7](/img/structure/B151088.png)
Imidazo[1,2-a]pyridin-6-ylmethanamine
Übersicht
Beschreibung
Imidazo[1,2-a]pyridin-6-ylmethanamine is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets.
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridin-6-ylmethanamine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway , which plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Mode of Action
The compound interacts with its targets, primarily PI3K, and inhibits their activity . This inhibition disrupts the normal functioning of the PI3K signaling pathway, leading to changes in cellular processes such as cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting PI3K, the compound can potentially disrupt these harmful processes and exert its therapeutic effects .
Pharmacokinetics
The compound’s ability to inhibit pi3k suggests that it may have good bioavailability and be able to reach its target sites effectively .
Result of Action
In vitro anticancer assays have shown that this compound and its derivatives exhibit submicromolar inhibitory activity against various tumor cell lines . One derivative, referred to as 13k, was found to be particularly potent, inducing cell cycle arrest at the G2/M phase and apoptosis of HCC827 cells .
Biochemische Analyse
Biochemical Properties
Imidazo[1,2-a]pyridin-6-ylmethanamine is involved in radical reactions for its direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Cellular Effects
This compound derivatives have shown significant inhibitory activity against various tumor cell lines . For instance, one of the derivatives, referred to as 13k, induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα .
Molecular Mechanism
Its derivative 13k has been found to inhibit PI3Kα, a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-6-ylmethanamine typically involves the condensation of 2-aminopyridine with aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of environmentally benign solvents and catalysts is also a key consideration in industrial synthesis to ensure sustainability and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-a]pyridin-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, halides, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-ylmethanamine has several notable applications across different scientific disciplines:
-
Medicinal Chemistry :
- Used as a scaffold for developing anticancer agents and PI3Kα inhibitors.
- Exhibits activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
- Biological Research :
- Pharmaceutical Development :
Case Study 1: Anticancer Activity
Recent studies have shown that derivatives of this compound effectively inhibit cell growth in cancer cell lines. For example:
- A derivative exhibited IC50 values as low as 1.96 µM against leukemia cell lines, indicating strong selectivity and potency .
Case Study 2: Antituberculosis Activity
Research highlighted the effectiveness of this compound against resistant strains of Mycobacterium tuberculosis:
- The compound's mechanism involves disrupting bacterial cell wall synthesis, contributing to its antibacterial efficacy .
Studies on the structure-activity relationship (SAR) indicate that modifications to the imidazopyridine scaffold can enhance biological activity:
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridin-6-ylmethanamine can be compared with other imidazopyridine derivatives such as:
Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Another isomer with different substitution patterns and biological properties.
Imidazo[4,5-b]pyridine: Known for its strong π-accepting character and applications in material science.
Each of these compounds has unique properties and applications, highlighting the versatility of the imidazopyridine scaffold in drug discovery and material science.
Biologische Aktivität
Imidazo[1,2-a]pyridin-6-ylmethanamine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
Imidazo[1,2-a]pyridine derivatives are characterized by their nitrogen-containing heterocyclic structure, which confers various pharmacological properties. The compound has been identified as a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets, particularly in the context of cancer therapy and enzyme inhibition .
Target Interaction:
this compound primarily targets the phosphoinositide 3-kinase (PI3K) pathway. By inhibiting PI3K activity, this compound can disrupt critical signaling pathways involved in cell growth and survival, making it a promising candidate for anticancer therapies .
Biochemical Pathways:
The inhibition of PI3K leads to alterations in downstream signaling cascades that regulate cellular processes such as proliferation, metabolism, and apoptosis. This mechanism underlies the compound's potential effectiveness against various tumor cell lines .
Anticancer Properties
Recent studies have demonstrated that this compound and its derivatives exhibit significant anticancer activity. For example:
- In Vitro Studies: Compounds derived from this compound showed submicromolar inhibitory effects against several cancer cell lines, including HeLa and other carcinoma types. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be below 150 µM, indicating potent cytotoxicity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1a | HeLa | <150 |
1b | HeLa | 25 |
1c | HeLa | 100 |
Other Biological Activities
Beyond anticancer effects, this compound has been studied for various other pharmacological activities:
- Antimicrobial Activity: The compound has demonstrated efficacy against bacterial and fungal strains, contributing to its potential use in treating infections.
- Anti-inflammatory Effects: Research indicates that some derivatives can modulate inflammatory pathways, offering prospects for treating inflammatory diseases.
- CNS Activity: Certain analogs have shown promise as CNS-active agents, potentially impacting conditions such as anxiety and depression .
Case Study 1: Anticancer Efficacy
A study involving the synthesis of novel imidazo[1,2-a]pyridine derivatives evaluated their anticancer properties against KRAS G12C-mutated NCI-H358 cells. The compound I-11 emerged as a potent inhibitor with significant cytotoxic effects confirmed through molecular docking and biochemical assays .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of Rab geranylgeranyl transferase (RGGT) by phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine. The study found that specific substitutions at the C6 position significantly influenced inhibitory activity against RGGT in HeLa cells. Compounds with IC50 values ranging from 25 to 100 µM were identified as effective inhibitors .
Eigenschaften
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXHRFPVDFQLNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564324 | |
Record name | 1-(Imidazo[1,2-a]pyridin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132213-03-7 | |
Record name | 1-(Imidazo[1,2-a]pyridin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{imidazo[1,2-a]pyridin-6-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.